4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-
Description
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-, is a synthetic acridine derivative with significant antitumor activity. Its structure features a planar acridine core modified by a 9-amino group, a 7-methyl substituent, and a dimethylaminoethyl side chain. These modifications enhance DNA intercalation and interaction with topoisomerase enzymes, critical mechanisms for its role as a topoisomerase poison . X-ray crystallography studies reveal that the compound binds to DNA duplexes like d(CGTACG)₂, forming intercalative and groove-binding interactions stabilized by hydrogen bonding and π-stacking . The dimethylaminoethyl side chain improves solubility and cellular uptake, contributing to its biological efficacy .
Properties
CAS No. |
89459-60-9 |
|---|---|
Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-7-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12-7-8-16-15(11-12)17(20)13-5-4-6-14(18(13)22-16)19(24)21-9-10-23(2)3/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24) |
InChI Key |
XJZPZEACWDVONV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2N)C=CC=C3C(=O)NCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the acridine core.
Amination: Introduction of the amino group at the 9th position of the acridine ring.
Alkylation: The 2-(dimethylamino)ethyl group is introduced via an alkylation reaction.
Carboxamide Formation: The carboxamide group is introduced at the 4th position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to modify the acridine ring or the carboxamide group.
Substitution: Various substitution reactions can be performed on the acridine ring to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of nitro derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
Topoisomerase Inhibition
- Topoisomerase II : The compound has been shown to inhibit topoisomerase II, an enzyme that alters the topological states of DNA during replication. By stabilizing the DNA-topoisomerase II complex, it enhances cytotoxicity against cancer cells.
- Structure-Activity Relationships (SAR) : Variations in the side chains of acridine derivatives have been correlated with differences in biological activity. For example, modifications in the dimethylamino group can significantly affect the compound's potency against various cancer cell lines .
Case Studies
- Clinical Trials : The parent compound, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), has undergone extensive clinical trials demonstrating substantial antitumor activity across multiple cancer types. The modified version, 4-acridinecarboxamide, shows similar properties with variations in efficacy based on structural modifications .
- Cytotoxicity Assays : In vitro studies have indicated that 4-acridinecarboxamide derivatives exhibit potent cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The effectiveness is often linked to their ability to intercalate into DNA and inhibit topoisomerase II activity .
Comparative Efficacy
| Compound Name | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| DACA | 0.5 | Breast Cancer | |
| 9-amino-DACA | 0.3 | Lung Cancer | |
| Morpholino-Derivative | >10 | Non-responsive |
Crystallography Studies
X-ray crystallography has provided insights into how 4-acridinecarboxamide interacts with DNA. Studies have shown that:
- The compound intercalates between CpG dinucleotides.
- Its side chain lies within the major groove of DNA, facilitating hydrogen bonding with guanine bases .
Structural Comparisons
The structural analysis reveals that slight modifications in the acridine backbone or side chains can lead to significant changes in binding affinity and biological activity.
| Structural Feature | DACA | Morpholino-Derivative |
|---|---|---|
| Intercalation Position | Between bases | Similar |
| Hydrogen Bonding | Strong interactions | Weaker interactions |
| Biological Activity | High efficacy | Inactive |
Mechanism of Action
The primary mechanism of action for 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the normal function of the DNA. This intercalation inhibits the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. By trapping the topoisomerase-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death.
Comparison with Similar Compounds
9-Chloro-5-methyl-4-Acridinecarboxamide
A structurally similar analog, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-4-acridinecarboxamide (CAS: 253277-91-7), substitutes the 9-amino group with chlorine and positions the methyl group at C5 instead of C5. Key differences include:
- Methyl at C5 may sterically hinder intercalation depth, unlike C7-methyl, which minimally disrupts stacking .
- Biological Activity : Chlorine’s electron-withdrawing nature decreases DNA affinity and topoisomerase inhibition efficacy, leading to higher IC₅₀ values in cytotoxicity assays compared to the target compound .
5-Phenyl-Substituted Acridinecarboxamides
Compounds with a 5-phenyl substituent (e.g., 9-amino-N-[2-(dimethylamino)ethyl]-5-phenyl-4-acridinecarboxamide) exhibit:
- DNA Binding : Similar affinity (Kd ≈ nM range) to the target compound, but faster dissociation rates due to phenyl’s bulkiness .
- Topoisomerase Interaction : The phenyl group directly interacts with topoisomerase residues, altering enzymatic inhibition mechanisms. This modification uncouples DNA binding from biological activity, suggesting a dual-targeting mechanism .
Bis-Acridine Derivatives
N1, N7-bis-(9-acridinyl)-N-(4-methoxybenzyl)-bis-(3-aminopropyl)amine (Compound 11) incorporates two acridine moieties:
- DNA Binding : Bis-acridines show 10–100× higher DNA affinity (Kd ~ pM) due to dual intercalation, but poor cellular permeability limits therapeutic utility .
- Pharmacokinetics : The large molecular weight (>600 Da) and rigidity reduce bioavailability, unlike the target compound’s smaller size and flexible side chain .
Acridone Derivatives with N-Substituents
N-hydroxypropyl-substituted 9-acridones (e.g., 9-acridone-N-hydroxypropyl) display distinct photophysical properties:
- Excited-State Dynamics: Substituents like hydroxypropyl enable π-stacking-driven excimer formation, critical for applications in photodynamic therapy. However, the target compound’s dimethylaminoethyl group lacks proton-donor capacity, favoring monomeric excited states .
- Biological Relevance : While acridones exhibit antitumor activity, their lack of a carboxamide side chain reduces topoisomerase targeting specificity compared to the acridinecarboxamide scaffold .
Side Chain Modifications
Replacing the dimethylaminoethyl group with morpholinylethyl (e.g., 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide) results in:
Biological Activity
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- is a compound that belongs to the acridine class of compounds, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- is C19H22N4O, with a molecular weight of approximately 322.4 g/mol. The compound features an acridine ring system fused with a carboxamide functional group and a dimethylaminoethyl side chain. These structural components contribute to its potential interactions with biological macromolecules, particularly DNA.
Key Structural Features
| Feature | Description |
|---|---|
| Acridine Ring | Fused tricyclic aromatic system |
| Carboxamide Group | Enhances solubility and biological activity |
| Dimethylaminoethyl Side Chain | Influences binding affinity and selectivity |
4-Acridinecarboxamide derivatives are primarily known for their ability to intercalate DNA. This intercalation can inhibit topoisomerase II, an enzyme essential for DNA replication and transcription. The compound has shown significant cytotoxic effects against various cancer cell lines through mechanisms such as:
- DNA Intercalation : The compound inserts itself between DNA base pairs, disrupting normal function.
- Topoisomerase Inhibition : By inhibiting topoisomerases, the compound prevents DNA unwinding necessary for replication.
- Induction of Apoptosis : Studies indicate that this compound can trigger programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 4-acridinecarboxamide indicates that specific substituents on the acridine ring and the side chain significantly affect the compound's potency and selectivity against various cancer cell lines. Research has shown that modifications to these groups can enhance or diminish biological activity.
Comparative Analysis of Related Compounds
| Compound Name | Notable Features |
|---|---|
| 9-amino-N-[2-(dimethylamino)ethyl]-4-acridinecarboxamide | High DNA-binding affinity; used in clinical trials. |
| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | Exhibits potent antitumor activity; closely related to DACA derivatives. |
| 9-aminoacridine | A parent compound with significant intercalating properties; historically used in cancer treatment. |
These variations highlight how structural differences influence biological activity and specificity towards different molecular targets.
Clinical Trials
A Phase I study evaluated the cytotoxic agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), which shares structural similarities with 4-acridinecarboxamide. The trial involved 31 patients with solid malignancies receiving escalating doses of DACA. The maximum tolerated dose (MTD) was identified at 750 mg/m², with notable side effects including infusional arm pain but minimal toxicity otherwise observed . This study underscores the potential therapeutic applications of acridine derivatives in oncology.
In Vitro Studies
In vitro studies have demonstrated that 4-acridinecarboxamide can effectively induce cytotoxic effects in various cancer cell lines. For example, research indicated that this compound exhibited significant activity against breast cancer cells by inducing apoptosis through DNA damage pathways. Such findings reinforce the compound's potential as a chemotherapeutic agent.
Q & A
Q. What is the primary mechanism of DNA interaction for 4-acridinecarboxamide derivatives, and how does this relate to their antitumor activity?
The compound intercalates into DNA, preferentially at CpG dinucleotide steps, with the acridine chromophore inserting between base pairs. A bifurcated hydrogen bond forms between the carboxamide NH, the protonated terminal amino group, and the O2 oxygen of cytosine in the major groove . This interaction stabilizes the DNA-drug complex and correlates with enhanced antitumor activity, as demonstrated by kinetic studies showing that derivatives with a 4-CONH(CH2)2NR1R2 side chain exhibit longer-lived DNA-bound states .
Q. How does the cationic side chain structure influence DNA binding affinity and specificity?
Modifications to the cationic side chain (e.g., length, substituents) alter binding kinetics and stability. For example, a dimethylaminoethyl side chain facilitates partial occupation of the major groove near guanine N7/O6, enhancing GC-rich DNA selectivity . Derivatives with protonatable terminal groups at physiological pH show higher binding affinity due to electrostatic interactions with DNA phosphate backbones .
Advanced Research Questions
Q. What experimental methodologies are critical for analyzing the dissociation kinetics of DNA-acridinecarboxamide complexes?
The surfactant-sequestration method (using sodium dodecyl sulfate to rapidly strip unbound drug) and stopped-flow spectrophotometry are key for measuring dissociation rates. These techniques revealed multi-step dissociation mechanisms, including long-lived transient species that correlate with in vivo antitumor efficacy . For example, nonphenyl 5-substituents reduce dissociation rates by threefold, directly linking kinetic stability to cytotoxicity .
Q. How do 5-position substituents modulate stacking interactions and topoisomerase II inhibition?
X-ray crystallography of 5-substituted derivatives (e.g., 5-F, 5-Me) bound to d(CGTACG)₂ shows that nonpolar substituents enhance stacking with cytosine, increasing unwinding at CpG sites and stabilizing intercalation. This elevates DNA binding affinity (3-fold) and cytotoxicity (4-fold) . In contrast, bulky 5-phenyl groups do not improve affinity but interact directly with topoisomerase II, altering poisoning efficiency independently of DNA binding .
Q. How do structural perturbations in DNA (e.g., base pair twist angles) affect the stability of intercalated complexes?
Crystal structures reveal that intercalation unwinds CpG steps by 12°–8° while overwinding TpA steps by 10°, disrupting base pair stacking. These distortions are mitigated by 5-substituents that optimize van der Waals contacts with adjacent cytosine residues, as shown in molecular dynamics simulations . Ligand-induced helical distortions also influence topoisomerase II-mediated DNA cleavage, a critical factor in antitumor activity .
Methodological Considerations
Q. What structural techniques resolve the binding geometry of acridinecarboxamide-DNA complexes?
High-resolution X-ray crystallography (e.g., P6₄ space group, 1.55 Å resolution) and nuclear magnetic resonance (NMR) are used to map drug-DNA hydrogen bonding and intercalation depth. For instance, the water-mediated hydrogen bond between the 4-carboxamide NH and guanine phosphate was identified via crystallography .
Q. How can contradictions in DNA binding kinetics and biological activity be reconciled?
While DNA binding affinity generally correlates with cytotoxicity, some 5-phenyl derivatives exhibit discordant trends. This suggests dual mechanisms: intercalation-driven DNA damage and direct topoisomerase II inhibition. Advanced models integrating kinetic data (e.g., stopped-flow) and enzyme inhibition assays are required to deconvolute these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
